Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate is a complex organic compound that features a unique combination of functional groups and ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,4-dithiepan ring: This can be achieved through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving an aldehyde, an amine, and a ketone.
Coupling of the 1,4-dithiepan and piperidine rings: This step involves a nucleophilic substitution reaction where the 1,4-dithiepan ring is attached to the piperidine ring.
Introduction of the ethyl ester group: This can be done through esterification of the carboxylic acid group on the piperidine ring with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,4-dithiepan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(1,4-dithiepan-6-yl)-3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate: Similar structure but with a different position of the methoxy group.
Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-hydroxyphenyl)methyl]piperidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate is unique due to the specific arrangement of its functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S2/c1-3-25-20(23)21(13-17-6-4-7-19(12-17)24-2)8-5-9-22(16-21)18-14-26-10-11-27-15-18/h4,6-7,12,18H,3,5,8-11,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAHQGRKIMVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CSCCSC2)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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